2-Bromo-4-methyl-1H-imidazole
CAS No.: 23328-88-3
Cat. No.: VC2027464
Molecular Formula: C4H5BrN2
Molecular Weight: 161 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23328-88-3 |
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Molecular Formula | C4H5BrN2 |
Molecular Weight | 161 g/mol |
IUPAC Name | 2-bromo-5-methyl-1H-imidazole |
Standard InChI | InChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) |
Standard InChI Key | AYQISCMXBQVMSY-UHFFFAOYSA-N |
SMILES | CC1=CN=C(N1)Br |
Canonical SMILES | CC1=CN=C(N1)Br |
Introduction
Chemical Structure and Properties
2-Bromo-4-methyl-1H-imidazole features a five-membered imidazole ring with a bromine atom at the 2-position and a methyl group at the 4-position. The molecular formula is C4H5BrN2, corresponding to a molecular weight of 173.01 g/mol . The compound exists in two tautomeric forms due to the mobility of the hydrogen atom between the two nitrogen atoms in the imidazole ring, though the 1H-tautomer predominates under standard conditions.
The structure can be represented by the following identifiers:
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SMILES: CC1=CN=C(N1)Br
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InChI: InChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
Table 1: Physical and Chemical Properties of 2-Bromo-4-methyl-1H-imidazole
Property | Value |
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Molecular Formula | C4H5BrN2 |
Molecular Weight | 173.01 g/mol |
Physical State | Solid (at room temperature) |
Solubility | Soluble in polar organic solvents |
pKa | Approximately 7.5-9.0 (estimated, similar to other imidazoles) |
The bromine atom at the 2-position makes this compound particularly reactive toward nucleophilic substitution reactions, while the methyl group at the 4-position provides electron density to the imidazole ring, influencing its reactivity and biological properties.
Table 2: Predicted Collision Cross Section Data for 2-Bromo-4-methyl-1H-imidazole
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 160.97089 | 129.4 |
[M+Na]+ | 182.95283 | 132.1 |
[M+NH4]+ | 177.99743 | 134.1 |
[M+K]+ | 198.92677 | 133.9 |
[M-H]- | 158.95633 | 128.3 |
[M+Na-2H]- | 180.93828 | 132.1 |
[M]+ | 159.96306 | 128.1 |
[M]- | 159.96416 | 128.1 |
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-Bromo-4-methyl-1H-imidazole, with the most common methods involving direct bromination of 4-methyl-1H-imidazole or through more complex multi-step sequences.
Direct Bromination Method
The most straightforward approach involves the selective bromination of 4-methyl-1H-imidazole at the 2-position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
Based on similar bromination reactions reported for related imidazole derivatives, the following conditions have proven effective:
Table 3: Optimized Reaction Conditions for Bromination of Imidazole Derivatives
Brominating Agent | Solvent | Temperature | Time | Base/Catalyst | Yield (%) |
---|---|---|---|---|---|
Bromine | DCM/ACN (3:1) | 20°C | 2-12 h | K2CO3 | 75-87 |
NBS | Acetonitrile | 50°C | 4 h | None | 70-80 |
Bromine | Water | 60°C | 1 h | None | 60-70 |
The reaction typically proceeds via electrophilic aromatic substitution, with the bromine preferentially attacking the most electron-rich carbon atom at the 2-position of the imidazole ring. The presence of a base such as potassium carbonate helps neutralize the hydrogen bromide formed during the reaction, preventing side reactions and improving yields.
Alternative Synthetic Routes
An alternative approach involves the dibromination of 4-methyl-1H-imidazole followed by selective debromination. This method has been successfully applied to related compounds like 2-bromo-4-nitro-1H-imidazole :
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Dibromination: 4-methyl-1H-imidazole is treated with excess bromine to form 2,5-dibromo-4-methyl-1H-imidazole.
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Selective debromination: The 5-bromo group is selectively removed using reductive conditions (e.g., isopropyl magnesium chloride) to yield 2-bromo-4-methyl-1H-imidazole.
This method offers improved selectivity but requires careful control of reaction conditions to avoid complete debromination.
Microwave-Assisted Synthesis
Recent advancements have demonstrated the effectiveness of microwave irradiation in the synthesis of brominated imidazole derivatives. This approach offers several advantages, including shorter reaction times, higher yields, and more environmentally friendly conditions .
A typical procedure involves:
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Mixing 4-methyl-1H-imidazole with a brominating agent and a catalyst
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Subjecting the mixture to microwave irradiation for 3-5 minutes at 700W
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Purification through crystallization or column chromatography
This method can significantly reduce reaction times from hours to minutes while maintaining or improving yields.
Chemical Reactivity
2-Bromo-4-methyl-1H-imidazole exhibits reactivity characteristic of both brominated heterocycles and imidazole derivatives. The bromine atom at the 2-position is particularly reactive toward nucleophilic substitution reactions, making this compound a versatile building block in organic synthesis.
Nucleophilic Substitution Reactions
Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) |
---|---|---|---|---|---|
1-Bromo-2-butyne | K2CO3 | DMF | 20°C | 12 h | 74 |
1-Bromo-2-butyne | DIPEA | THF | Reflux | 1 h | 75 |
1-Bromo-3-methyl-2-butene | K2CO3 | DMF | 50°C | 2 h | 89 |
Cross-Coupling Reactions
The bromine atom in 2-Bromo-4-methyl-1H-imidazole makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form C-C bonds
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Buchwald-Hartwig amination: Formation of C-N bonds with amines
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Sonogashira coupling: Introduction of alkynyl groups
These reactions provide access to a wide range of substituted imidazoles that would be difficult to prepare by other methods.
Pathogen | Minimum Inhibitory Concentration (μg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The antimicrobial activity is believed to result from the compound's ability to interact with various biological targets, including enzymes involved in cell wall synthesis and DNA replication.
Enzyme Inhibition
Brominated imidazole derivatives have demonstrated the ability to inhibit various enzymes, particularly cytochrome P450 enzymes:
Table 6: Interaction with Cytochrome P450 Enzymes (Related Compounds)
Enzyme | Interaction Type | Effect |
---|---|---|
CYP1A2 | Inhibition | Decreased metabolism |
CYP3A4 | Activation | Increased metabolism |
This enzyme inhibition activity makes brominated imidazoles potential candidates for drug development, particularly for conditions where modulation of enzyme activity is beneficial.
Neurological Effects
Derivatives of 2-bromo-4-methyl-1H-imidazole, particularly those with additional functional groups, have shown promising activity in neurological pathways. For example, 2-bromo-4-methyl-1H-imidazole-5-methanol has been utilized in the preparation of phenylacetamides that target neurological pathways, indicating potential applications in treating conditions such as depression and anxiety .
Applications
The unique structural features and reactivity of 2-Bromo-4-methyl-1H-imidazole make it valuable in various applications, particularly in pharmaceutical development, agrochemistry, and synthetic chemistry.
Pharmaceutical Applications
2-Bromo-4-methyl-1H-imidazole serves as an important building block for the synthesis of various pharmaceutical agents, including:
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Antimicrobial agents: The compound's inherent antimicrobial properties make it a promising scaffold for developing new antibiotics.
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Enzyme inhibitors: Its ability to interact with enzymes makes it useful for developing drugs that modulate enzyme activity.
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Neurological agents: Derivatives have shown promise in treating various neurological conditions.
Agrochemical Applications
Brominated imidazoles have found applications in agriculture as:
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Fungicides: Their antimicrobial properties extend to fungal pathogens affecting crops.
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Plant growth regulators: They can modulate plant growth and development.
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Herbicides: Some derivatives show selective herbicidal activity.
Use in Complex Synthesis
Structure-Activity Relationship Studies
Understanding the relationship between the structure of 2-Bromo-4-methyl-1H-imidazole and its biological activity is crucial for the rational design of derivatives with enhanced properties.
Role of the Bromine Atom
The bromine atom at the 2-position serves several important functions:
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It enhances the compound's ability to interact with biological targets through halogen bonding
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It provides a site for further functionalization, allowing for the introduction of diverse groups
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It influences the electron distribution in the imidazole ring, affecting its basicity and hydrogen-bonding abilities
Influence of the Methyl Group
The methyl group at the 4-position:
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Increases the electron density in the imidazole ring, influencing its reactivity
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Provides a hydrophobic interaction site with biological targets
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Can be modified to introduce additional functionality, leading to derivatives with altered properties
Comparison with Related Compounds
Table 7: Comparison of 2-Bromo-4-methyl-1H-imidazole with Related Compounds
Compound | Key Structural Features | Notable Properties/Activities |
---|---|---|
2-Bromo-4-methyl-1H-imidazole | Br at C-2, Me at C-4 | Synthetic versatility, potential antimicrobial activity |
2-Bromo-4-methyl-5-nitro-1H-imidazole | Additional NO2 at C-5 | Enhanced reactivity, precursor for pharmaceuticals |
2-Bromo-4-methyl-1H-imidazole-5-carboxylic acid | COOH at C-5 | Antimicrobial activity, enzyme inhibition |
4-Bromo-2-nitro-1H-imidazole | Br at C-4, NO2 at C-2 | Different reactivity profile, used in nitroimidazole drugs |
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